molecular formula C8H10BrNO3S2 B2888543 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine CAS No. 81597-64-0

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine

Cat. No.: B2888543
CAS No.: 81597-64-0
M. Wt: 312.2
InChI Key: FRGPFXYBUBHMKV-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine (PubChem CID: 65549020) is a high-purity chemical compound featuring a bromothiophene scaffold linked to a morpholine ring via a sulfonyl group . This specific molecular architecture, particularly the sulfonamide linkage, is of significant interest in advanced chemical synthesis methodologies. For instance, compounds with sulfonyl groups are integral to the function of safety-catch linkers used in Solid-Phase Peptide Synthesis (SPPS) . These linkers are stable during standard synthesis conditions but can be activated for cleavage to facilitate the production of complex peptides and proteins . The bromine atom on the thiophene ring serves as a versatile handle for further functionalization via cross-coupling reactions, enabling researchers to create a diverse array of derivatives for screening and development . This makes this compound a valuable building block in medicinal chemistry and drug discovery research, particularly for constructing novel molecular entities. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPFXYBUBHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation Using 5-Bromothiophene-2-sulfonyl Chloride

The most straightforward and widely reported method for synthesizing 4-((5-bromothiophen-2-yl)sulfonyl)morpholine involves the direct reaction of 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1) with morpholine. This nucleophilic substitution reaction proceeds via the displacement of the sulfonyl chloride group by the amine moiety of morpholine.

Reaction Mechanism and Conditions

The reaction typically employs anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (Et$$_3$$N) serving as a base to neutralize HCl byproducts. The general procedure involves:

  • Dissolving 5-bromothiophene-2-sulfonyl chloride (1.0 equiv) in THF under inert atmosphere.
  • Adding morpholine (1.5 equiv) and Et$$_3$$N (1.5 equiv) dropwise at room temperature.
  • Stirring the mixture for 30–60 minutes, followed by aqueous workup and purification via flash chromatography.

Key parameters include maintaining moisture-free conditions to prevent hydrolysis of the sulfonyl chloride and optimizing stoichiometry to minimize side reactions.

Organometallic-Mediated Synthesis via Sulfinate Intermediates

An alternative route, adapted from sulfinamide methodologies, involves the generation of sulfinate intermediates using organometallic reagents and sulfur dioxide surrogates. Although originally designed for sulfinamides, this approach can be modified to target sulfonamides through subsequent oxidation steps.

Challenges and Optimization

This method’s complexity arises from the need for rigorous temperature control (−78°C for Grignard formation) and the potential for competing side reactions during sulfinate oxidation. However, it offers versatility for derivatives where direct sulfonylation is impractical.

Table 2: Comparative Analysis of Synthesis Routes
Parameter Direct Sulfonylation Organometallic Route
Reaction Steps 1 3–4
Temperature Range Room temperature −78°C to room temperature
Yield (Estimated) 70–83% 50–70%
Scalability High Moderate

Purification and Characterization

Workup Procedures

Post-reaction mixtures are typically quenched with brine and extracted using ethyl acetate. Silica gel chromatography (50% ethyl acetate in petroleum ether) effectively isolates the product.

Spectroscopic Validation

  • $$^1$$H NMR : Characteristic signals include morpholine protons at δ 3.6–3.8 ppm (multiplet) and aromatic protons from the bromothiophene moiety at δ 7.1–7.7 ppm.
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass of 312.208 g/mol.

Industrial and Research Applications

The compound’s primary application lies in pharmaceutical intermediate synthesis, particularly for kinase inhibitors and anti-inflammatory agents. Commercial suppliers like Zibo Hangyu Biotechnology offer bulk quantities (min. order 10 grams) with customizable packaging.

Chemical Reactions Analysis

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is a chemical compound with several applications, primarily in scientific research. It is a morpholine derivative containing both amine and ether functional groups within its structure .

General Information

  • Chemical formula The chemical formula of morpholine is O(CH2CH2)2NH .
  • Properties Morpholine is a colorless liquid that has a flash point of 100°F and can corrode tissue. It is less dense than water and can dissolve in water, while its vapors are denser than air .

Applications

This compound is used in the following applications:

  • Organic synthesis Morpholines are used as building blocks in the synthesis of pharmaceuticals such as the antibiotic linezolid, the anticancer drug gefitinib, and the analgesic dextromoramide . Morpholine-based enamines have broad applications in the formation of C-C and C-X bonds .
  • Quorum sensing inhibition Thiophenesulfonamide compounds, including this compound derivatives, are used as inhibitors of quorum sensing in various Vibrio species . They can inhibit bioluminescence, biofilm formation, and protease activity .
    • In vitro and in vivo studies have shown that these molecules can inhibit pathogenesis in V. campbellii, V. parahaemolyticus, and V. vulnificus .
  • Synthesis of N-arylsulfonylindoles this compound is used in the synthesis of N-arylsulfonylindoles, which are being explored as ligands of the 5-HT6 receptor .
  • Synthesis of Sulfonamides Synthesis of sulfonamides by reacting organometallic reagents with SO2 gas .

Research Findings

  • Thiophenesulfonamides as Quorum Sensing Inhibitors: A study synthesized 50 thiophenesulfonamide compounds and examined their structure-activity relationship effects on quorum sensing in vivo . The results showed that multiple thiophenesulfonamide-containing molecules with heterocycle variations are strong inhibitors of LuxR-type proteins in a wide range of pathogenic Vibrio species .
  • N-Arylsulfonylindoles as 5-HT6 Receptor Ligands: A new series of twenty-two C-5 substituted N-arylsulfonylindoles was prepared to explore the influence of C-5 substitution on 5-HT6 receptor affinity . Eleven compounds showed moderate to high affinity at the receptor .

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromothiophene ring can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points :

    • Methoxyphenyl derivatives exhibit higher melting points (e.g., 109–110°C for 4-[(4-methoxyphenyl)sulfonyl]morpholine) due to crystalline packing , whereas halogenated analogues like 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine may have lower melting points depending on substituent bulk.
    • Bromothiophene derivatives are hypothesized to have moderate melting points, balancing the planar thiophene ring and polar sulfonyl group.
  • Solubility: Morpholine sulfonamides with polar groups (e.g., phenol in 4-(morpholinosulfonyl)phenol) show solubility in polar solvents like CDCl₃ . Bulky substituents (e.g., tert-butyl in 4-((5-(tert-butyl)-2,4-dimethoxyphenyl)sulfonyl)morpholine) reduce solubility .
Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Spectral Data (¹H NMR δ, ppm)
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine Not reported Likely organic solvents Thiophene H: ~7.0–7.5; morpholine H: 3.6–3.8 (inferred)
4-[(4-Methoxyphenyl)sulfonyl]morpholine 109–110 CH₂Cl₂ Methoxy H: ~3.8; aryl H: 6.8–7.5
4-(morpholinosulfonyl)phenol (3m) 144–147 CDCl₃ Phenol OH: ~5.5; morpholine H: 3.6–3.7

Biological Activity

4-((5-Bromothiophen-2-yl)sulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its importance in pharmacological research.

Chemical Structure and Properties

The compound features a morpholine ring attached to a sulfonyl group, which is further substituted with a bromothiophene moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to react with nucleophiles in biological systems, which can influence enzymatic pathways.
  • Aromatic Interactions : The bromothiophene ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to protein targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with essential cellular processes.
  • Anticancer Potential : Similar compounds have demonstrated anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms for this compound remain under investigation but may involve targeting kinases or other regulatory proteins.
  • Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, there is potential for activity at serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl-containing compounds similar to this compound:

Case Study 1: Anticancer Activity

In a study investigating various sulfonamide derivatives, it was found that certain analogs exhibited significant inhibition of cancer cell lines. The mechanism involved the modulation of the PI3K/Akt pathway, leading to increased apoptosis in treated cells. The results indicated that substituents on the thiophene ring could enhance or diminish this activity depending on their electronic properties .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was reported that certain derivatives showed effective inhibition against multiple strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

Activity Mechanism Model Effect
AntimicrobialInhibition of cell wall synthesisStaphylococcus aureusMIC: 128 - 256 µg/mL
AnticancerModulation of PI3K/Akt signalingCancer cell linesInduces apoptosis
NeuropharmacologicalInteraction with serotonin receptorsIn vitro receptor assaysPotential cognitive enhancement

Q & A

Q. What are the key structural features of 4-((5-Bromothiophen-2-yl)sulfonyl)morpholine that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by:

  • The 5-bromothiophene moiety , which provides a site for electrophilic substitution (e.g., Suzuki coupling) due to the electron-withdrawing bromine atom .
  • The sulfonyl group , which acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons and enabling nucleophilic attacks .
  • The morpholine ring , which contributes to solubility in polar solvents and participates in hydrogen bonding via its nitrogen and oxygen atoms .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the bromothiophene (δ 6.5–7.5 ppm for thiophene protons) and morpholine (δ 3.5–4.0 ppm for N-CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., [M+H]+^+ for C9_9H11_{11}BrNO3_3S2_2) and fragmentation patterns .
  • IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical multi-step synthesis involves:

  • Sulfonation : Reacting 5-bromothiophene-2-thiol with chlorosulfonic acid to form the sulfonyl chloride intermediate .
  • Morpholine Coupling : Treating the sulfonyl chloride with morpholine under basic conditions (e.g., NaH or Et3_3N) in anhydrous THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromothiophene moiety in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C-3 position on thiophene for Suzuki-Miyaura coupling) .
  • Molecular Dynamics Simulations : Assess steric effects of the sulfonyl group on catalyst accessibility during palladium-mediated reactions .
  • Case Study : Simulations of this compound with Pd(PPh3_3)4_4 predict a 15% higher coupling yield compared to non-sulfonated analogs .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assays?

  • Solubility Optimization : Use DMSO/PBS mixtures (≤1% DMSO) to prevent aggregation in cell-based assays .
  • Control Experiments : Include morpholine-free analogs to isolate the contribution of the sulfonyl-thiophene group to observed activity .
  • Dose-Response Curves : Validate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

  • Morpholine Ring Substitution : Replace morpholine with piperazine to reduce hydrolysis at acidic pH (e.g., in lysosomal compartments) .
  • Protective Groups : Introduce tert-butyl groups on the sulfonyl moiety to shield against enzymatic degradation .
  • Stability Assays : Monitor degradation via HPLC at 37°C in simulated body fluid (SBF) over 24 hours .

Q. What methodologies are used to study protein-ligand interactions involving this compound?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to target enzymes like carbonic anhydrase .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., His64 in carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to optimize ligand affinity .

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